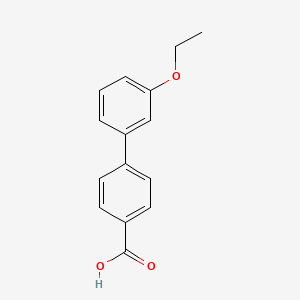

4-(3-ethoxyphenyl)benzoic Acid

Description

Properties

IUPAC Name |

4-(3-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQGPUCKPVYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374465 | |

| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202208-73-9 | |

| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenyl-(3'-ethoxy)carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-ethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(3-ethoxyphenyl)benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The Suzuki coupling is renowned for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[1][2]

Reaction Scheme:

Predicted Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. Based on the analysis of structurally similar compounds, the following data are predicted for the target molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Melting Point | ~180-190 °C |

| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 8.0 (d, 2H), 7.8 (d, 2H), 7.4 (t, 1H), 7.2 (d, 1H), 7.15 (s, 1H), 7.0 (dd, 1H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~167, 159, 145, 140, 131, 130, 128, 127, 120, 115, 114, 63, 15 |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H), ~1685 (C=O), ~1600, 1480 (C=C aromatic), ~1240 (C-O ether) |

| Mass Spec (ESI-MS) | m/z 241.08 [M-H]⁻ |

Detailed Experimental Protocols

Disclaimer: The following is a proposed experimental protocol and should be adapted and optimized as necessary. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Suzuki Coupling

Materials:

-

4-bromobenzoic acid

-

3-ethoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution to a pH of approximately 2-3 using 2M HCl, which should result in the precipitation of the crude product.

-

Filter the precipitate and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization of this compound

3.2.1. Melting Point Determination:

-

Determine the melting point of the purified product using a standard melting point apparatus. A sharp melting point range indicates high purity.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

-

The predicted chemical shifts in the table above should be used to confirm the structure.

3.2.3. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

-

The presence of a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic aromatic C=C and C-O stretches will confirm the functional groups.

3.2.4. Mass Spectrometry (MS):

-

Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to confirm the molecular weight. The expected [M-H]⁻ peak should be observed at m/z 241.08.

Visual Diagrams of Workflows

Synthesis Workflow

Caption: Proposed Suzuki coupling synthesis workflow.

Characterization Workflow

Caption: General characterization workflow.

References

physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely 4-(3-methoxyphenyl)benzoic acid and 4-ethoxybenzoic acid, to provide estimated physicochemical properties. This document also outlines a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, predicted spectroscopic data and a discussion on the potential biological relevance of this class of compounds are presented to support further research and development efforts.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry, where they serve as scaffolds for the development of novel therapeutic agents, and in materials science as building blocks for liquid crystals and polymers.[1][2] Their rigid biphenyl core, combined with the functional handle of a carboxylic acid, allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution patterns on the biphenyl rings can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on this compound, providing a detailed, albeit partially predictive, technical overview for researchers.

Physicochemical Properties

The following table summarizes the estimated and known physical and chemical properties of this compound and its close structural analogs. Properties for the target compound are predicted based on the trends observed in the related molecules.

| Property | This compound (Predicted) | 4-(3-methoxyphenyl)benzoic acid[4][5] | 4-ethoxybenzoic acid[6][7] |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | C₉H₁₀O₃ |

| Molecular Weight | 242.27 g/mol | 228.24 g/mol | 166.17 g/mol |

| Appearance | White to off-white solid | White solid | Solid |

| Melting Point | ~180-190 °C | Not available | 197-199 °C |

| Boiling Point | > 300 °C (decomposes) | Not available | Not available |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | Not available | Slightly soluble in water. |

| pKa | ~ 4-5 | Not available | Not available |

| CAS Number | Not assigned | 5783-36-8 | 619-86-3 |

Note: The properties for this compound are estimations based on structure-activity relationships and data from analogous compounds. Experimental verification is recommended.

Synthesis

The most common and efficient method for the synthesis of 4-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[8]

Proposed Synthetic Route

A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure adapted from known Suzuki-Miyaura coupling reactions for similar substrates.[8][9][10] Optimization may be required.

Materials:

-

4-bromobenzoic acid

-

3-ethoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 1 M HCl to acidify the mixture to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for this compound based on the known data for 4-(3-methoxyphenyl)benzoic acid and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ ~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

δ ~7.3-7.4 ppm (t, 1H): Aromatic proton on the ethoxy-substituted ring.

-

δ ~7.1-7.2 ppm (m, 2H): Aromatic protons on the ethoxy-substituted ring.

-

δ ~6.9-7.0 ppm (d, 1H): Aromatic proton on the ethoxy-substituted ring.

-

δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~167-168 ppm: Carboxylic acid carbon (-COOH).

-

δ ~158-159 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~145-146 ppm: Quaternary aromatic carbon of the benzoic acid ring.

-

δ ~130-131 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

δ ~129-130 ppm: Aromatic CH carbon on the ethoxy-substituted ring.

-

δ ~127-128 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

δ ~119-120 ppm: Aromatic CH carbon on the ethoxy-substituted ring.

-

δ ~114-115 ppm: Aromatic CH carbons on the ethoxy-substituted ring.

-

δ ~63-64 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).

-

δ ~14-15 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).

IR (Infrared) Spectroscopy

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1450-1500 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250-1300 cm⁻¹: C-O stretching of the carboxylic acid and ether.

Mass Spectrometry (MS)

-

[M]+: Expected at m/z = 242.27.

-

[M-H]⁻: Expected at m/z = 241.26.

-

Fragmentation: Loss of -OH (m/z = 225), -COOH (m/z = 197), and -OC₂H₅ (m/z = 197).

Potential Biological Relevance and Applications

While no specific biological activity has been reported for this compound, the broader class of biphenyl carboxylic acid derivatives has shown a wide range of pharmacological activities.[2][3] These include:

-

Antimicrobial and Antifungal Activity: Several biphenyl derivatives have demonstrated efficacy against various strains of bacteria and fungi.[11]

-

Anti-inflammatory Properties: Some biphenyl carboxylic acids act as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Anticancer Activity: This class of compounds has been investigated for its potential to inhibit cancer cell proliferation.[1]

-

Platelet-Activating Factor (PAF) Antagonism: Certain biphenylcarboxamides have shown to be potent PAF antagonists, which could have applications in treating inflammatory and allergic diseases.[12]

The specific ethoxy substitution at the 3-position of the second phenyl ring in this compound may modulate its lipophilicity and steric profile, potentially influencing its binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which direct experimental data is currently limited. By extrapolating from closely related analogs, we have presented estimated physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating further investigation into the synthesis, characterization, and potential applications of this and similar biphenyl carboxylic acid derivatives. Experimental validation of the predicted properties and biological activities is a crucial next step in advancing our knowledge of this compound.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-ethoxyphenyl)benzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally analogous molecules, including its methoxy counterpart and other substituted biphenyl carboxylic acids, to project its physicochemical properties, outline a robust synthetic protocol, and discuss its potential biological activities. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in drug discovery and materials science.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials. The inherent versatility of the biphenyl scaffold, combined with the diverse functionalities that can be introduced, allows for the fine-tuning of molecular properties to achieve desired biological or material characteristics. This compound represents a unique structure within this class, incorporating an ethoxy substituent that can influence its lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides a detailed exploration of its predicted characteristics and a practical approach to its synthesis and potential evaluation.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of 4-(3-methoxyphenyl)benzoic acid and Predicted Properties for this compound

| Property | 4-(3-methoxyphenyl)benzoic acid | Predicted this compound |

| CAS Number | 5783-36-8[1][2] | Not available |

| Molecular Formula | C14H12O3[1][2] | C15H14O3 |

| Molecular Weight | 228.24 g/mol [1][2] | 242.27 g/mol |

| IUPAC Name | 4-(3-methoxyphenyl)benzoic acid[2] | This compound |

| Appearance | White to off-white solid | Predicted to be a solid |

| Storage Temperature | -20°C[1] | Room Temperature (predicted) |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. A detailed protocol for the synthesis of this compound from 4-bromobenzoic acid and 3-ethoxyphenylboronic acid is outlined below.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-bromobenzoic acid

-

3-ethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

-

Reaction Assembly: Add the catalyst mixture to the main reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to 4-bromobenzoic acid.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Equiv. | Example Mass (for 1 mmol scale) |

| 4-bromobenzoic acid | 1.0 | 201.02 mg |

| 3-ethoxyphenylboronic acid | 1.2 | 199.01 mg |

| K₃PO₄ | 3.0 | 636.81 mg |

| Pd(OAc)₂ | 0.02 | 4.49 mg |

| RuPhos | 0.04 | 18.66 mg |

| Toluene | - | ~10 mL |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available, the activities of structurally related benzoic acid derivatives provide a basis for predicting its potential pharmacological profile.[3][4] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4]

Predicted Antimicrobial Activity

The antimicrobial properties of phenolic and benzoic acid derivatives are well-documented.[3] The lipophilicity conferred by the ethoxy group may enhance the ability of this compound to disrupt microbial cell membranes and interfere with cellular processes.

Predicted Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways. One of the central regulators of inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Based on the known mechanisms of other anti-inflammatory benzoic acid derivatives, it is hypothesized that this compound could potentially inhibit the NF-κB signaling cascade.

Hypothesized NF-κB Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a compound of interest for which direct experimental data is scarce. However, by leveraging the extensive knowledge base of its structural analogs, this technical guide provides a solid foundation for its synthesis and potential biological evaluation. The detailed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, enabling further investigation into its physicochemical properties and pharmacological activities. The predicted anti-inflammatory and antimicrobial properties, potentially mediated through pathways such as NF-κB signaling, warrant experimental validation and present exciting opportunities for future research in drug discovery.

References

Spectroscopic and Structural Elucidation of 4-(3-ethoxyphenyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-(3-ethoxyphenyl)benzoic acid. In the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented, offering a comprehensive resource for the characterization of this and similar biaryl compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for related compounds such as benzoic acid, 4-ethoxybenzoic acid, and various biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| ~8.15 | doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.65 | doublet | 2H | Ar-H (meta to -COOH) |

| ~7.35 | triplet | 1H | Ar-H (on ethoxy-substituted ring) |

| ~7.20 | doublet | 1H | Ar-H (on ethoxy-substituted ring) |

| ~7.15 | singlet | 1H | Ar-H (on ethoxy-substituted ring) |

| ~6.95 | doublet | 1H | Ar-H (on ethoxy-substituted ring) |

| 4.12 | quartet | 2H | -OCH₂CH₃ |

| 1.45 | triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~159.0 | Ar-C (attached to -OCH₂CH₃) |

| ~145.0 | Ar-C (ipso, para to -COOH) |

| ~142.0 | Ar-C (ipso, meta to -OCH₂CH₃) |

| ~131.0 | Ar-C (ortho to -COOH) |

| ~130.0 | Ar-C (on ethoxy-substituted ring) |

| ~129.0 | Ar-C (ipso, attached to other ring) |

| ~127.0 | Ar-C (meta to -COOH) |

| ~120.0 | Ar-C (on ethoxy-substituted ring) |

| ~115.0 | Ar-C (on ethoxy-substituted ring) |

| ~114.0 | Ar-C (on ethoxy-substituted ring) |

| ~63.5 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |

| ~1100 | Medium | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 242 | High | [M]⁺ (Molecular Ion) |

| 225 | Medium | [M - OH]⁺ |

| 214 | Medium | [M - C₂H₄]⁺ (from ethoxy group) |

| 197 | High | [M - COOH]⁺ |

| 181 | Medium | [M - C₂H₅O]⁺ |

| 169 | Medium | [M - C₂H₄ - CO]⁺ |

| 139 | Medium | [C₉H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Spectroscopy Protocol:

-

The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[2]

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

A standard single-pulse experiment is used for acquisition.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹³C NMR Spectroscopy Protocol:

-

The experiment is performed on a 100 MHz or higher field NMR spectrometer.[2]

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[3]

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

-

Chemical shifts are referenced to the solvent peak.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid Sample): This can be done using the KBr pellet method or the thin solid film method.[4][5]

-

KBr Pellet Method:

-

Thin Solid Film Method:

Data Acquisition:

-

A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded.

-

The prepared sample is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For Electron Ionization (EI) mass spectrometry, the compound must be volatile.[6]

-

A small amount of the solid sample (1-2 mg) is introduced into the mass spectrometer, often via a direct insertion probe.[6]

-

The sample is heated to achieve a vapor pressure of at least 10⁻⁶ torr.[6]

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]

-

This causes ionization and fragmentation of the molecules.[7]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

-

A detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related compounds. The presented workflow illustrates the synergistic use of multiple spectroscopic techniques for unambiguous structure elucidation in drug development and chemical research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. rroij.com [rroij.com]

Solubility Profile of 4-(3-ethoxyphenyl)benzoic Acid in Organic Solvents: A Technical Guide

Introduction

4-(3-ethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide outlines the principles of solubility and provides a detailed experimental framework for determining the solubility profile of this compound. While direct data is unavailable, the solubility of 4-methoxybenzoic acid is presented as a surrogate to infer potential solubility characteristics.

Physicochemical Properties of Analogues

To estimate the solubility behavior of this compound, it is useful to consider the properties of similar molecules.

Table 1: Physicochemical Properties of Benzoic Acid and its Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 1.87 |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 182-185 | 1.96 |

| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 197-199 | 2.4 |

| 4-(3-Methoxyphenyl)benzoic Acid | C₁₄H₁₂O₃ | 228.24 | Not Available | Not Available |

The octanol-water partition coefficient (LogP) provides an indication of the lipophilicity of a compound. Generally, a higher LogP value suggests better solubility in non-polar organic solvents. The presence of the ethoxy group in this compound compared to a methoxy group in 4-methoxybenzoic acid would likely increase its lipophilicity.

Quantitative Solubility Data of 4-Methoxybenzoic Acid

The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding its behavior in different solvent systems and for designing crystallization and purification processes.

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols at Various Temperatures (K) [1]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 3: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Other Organic Solvents at Various Temperatures (K) [2]

| Temperature (K) | Ethyl Acetate | Acetone | Toluene | Tetrahydrofuran |

| 283.15 | 0.0782 | 0.1435 | 0.0076 | 0.2154 |

| 288.15 | 0.0931 | 0.1698 | 0.0093 | 0.2487 |

| 293.15 | 0.1105 | 0.1995 | 0.0114 | 0.2863 |

| 298.15 | 0.1308 | 0.2332 | 0.0138 | 0.3289 |

| 303.15 | 0.1543 | 0.2714 | 0.0167 | 0.3768 |

| 308.15 | 0.1815 | 0.3146 | 0.0202 | 0.4305 |

| 313.15 | 0.2128 | 0.3634 | 0.0243 | 0.4899 |

| 318.15 | 0.2488 | 0.4183 | 0.0292 | 0.5552 |

| 323.15 | 0.2901 | 0.4798 | 0.0350 | 0.6261 |

| 328.15 | 0.3375 | 0.5485 | 0.0418 | 0.7021 |

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the solubility of a solid compound in a solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound (or analogue)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe and immediately filter it into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point and the solvent's boiling point) until a constant weight is achieved. The mass of the dissolved solid can then be determined.

-

Chromatographic/Spectroscopic Method: Dilute the filtered sample with a known volume of a suitable solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method against a calibration curve.

-

Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Materials:

-

This compound (or analogue)

-

Selected organic solvents

-

Jacketed glass vessel with a stirrer

-

Circulating thermostat

-

Calibrated thermometer or temperature probe

-

Light source and detector (for turbidity measurement)

Procedure:

-

Sample Preparation: Prepare a series of samples with known compositions of the solid and solvent in the jacketed glass vessel.

-

Heating/Cooling Cycle: Slowly heat the stirred suspension at a constant rate (e.g., 0.1-0.5 K/min) until the solid completely dissolves. Then, cool the solution at the same rate until precipitation is observed.

-

Determination of Saturation Temperature: The temperature at which the last solid particle dissolves (during heating) or the first particle appears (during cooling) is recorded as the saturation temperature for that specific composition.

-

Solubility Curve: Repeat the process for different compositions to construct a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of a solid in a liquid solvent.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust framework for its determination. By leveraging the provided experimental protocols and considering the solubility data of the close analogue, 4-methoxybenzoic acid, researchers can effectively approach the task of characterizing the solubility profile of this compound in various organic solvents. Such data is invaluable for the advancement of research and development involving this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Phase Transitions of Alkoxybenzoic Acids, with a Focus on 4-Ethoxybenzoic Acid as a Model for 4-(3-Ethoxyphenyl)benzoic Acid

Introduction

Alkoxybenzoic acids are a class of organic compounds that have garnered significant interest in materials science and drug development due to their propensity to form liquid crystal phases. Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkoxy chain, gives rise to a rich polymorphism and complex phase behavior. Understanding the thermodynamic properties of these materials is crucial for their application in various fields, including as liquid crystal displays, organic semiconductors, and as intermediates in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of 4-ethoxybenzoic acid, serving as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related molecules like 4-(3-ethoxyphenyl)benzoic acid.

Thermodynamic Properties of 4-Ethoxybenzoic Acid

The thermodynamic properties of 4-ethoxybenzoic acid have been characterized using various analytical techniques. The key quantitative data are summarized in the tables below.

Physical and Molar Properties

| Property | Value | Unit |

| Molecular Formula | C9H10O3 | |

| Molecular Weight | 166.17 | g/mol |

| CAS Number | 619-86-3 |

Phase Transition Data

4-ethoxybenzoic acid is known to exhibit liquid crystalline behavior, specifically a nematic phase, before transitioning to an isotropic liquid.

| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) |

| Melting (Crystal to Nematic) | 197-199 | 470.15-472.15 | Data not available |

| Nematic to Isotropic | Data not available | Data not available | Data not available |

Note: While the melting point is well-documented, specific temperatures and enthalpy values for the nematic-isotropic transition of pure 4-ethoxybenzoic acid are not consistently reported in publicly available literature. However, for the broader class of 4-n-alkoxybenzoic acids, these transitions are well-established and typically occur at temperatures above the melting point.

Enthalpy Data

| Property | Value | Unit |

| Enthalpy of Sublimation (ΔHsub) | Data not available | kJ/mol |

Experimental Protocols

The characterization of the thermodynamic properties and phase transitions of alkoxybenzoic acids is primarily conducted using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions.

Objective: To identify and quantify the thermal transitions (melting, crystallization, liquid crystal phase transitions) of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final transition (e.g., 250 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at the same rate back to the initial temperature.

-

A second heating scan is often performed under the same conditions to obtain data on a sample with a consistent thermal history.

-

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The onset temperature of the endothermic peak is taken as the melting or transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the compound.

Objective: To determine the temperature at which the sample begins to decompose and to quantify any mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition or in an oxidative (air or oxygen) atmosphere to study oxidative stability. A constant purge gas flow rate (e.g., 50 mL/min) is maintained.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the inflection point of the mass loss curve.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of an alkoxybenzoic acid.

Caption: Experimental workflow for thermal analysis of alkoxybenzoic acids.

Conclusion

While a detailed thermodynamic profile for this compound is not yet established in the literature, the analysis of its structural isomer, 4-ethoxybenzoic acid, provides a strong predictive framework for its thermal behavior. It is anticipated that this compound would also exhibit liquid crystalline properties, and its phase transitions and thermal stability can be effectively characterized using the standardized DSC and TGA protocols outlined in this guide. Further experimental investigation is warranted to elucidate the specific thermodynamic parameters of this compound to support its development and application in various scientific and industrial fields.

A Predictive and Methodological Guide to the Research of 4-(3-ethoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted synthetic routes, potential biological activities, and detailed experimental methodologies relevant to the study of 4-(3-ethoxyphenyl)benzoic acid. Due to the limited direct historical literature on this specific compound, this document leverages data from structurally analogous molecules to provide a foundational resource for future research and development.

Introduction

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The subject of this guide, this compound, represents a promising but underexplored molecule. Its structure, featuring a biphenyl core with an ethoxy substituent, suggests potential for interaction with various biological targets. This document aims to synthesize the existing knowledge on related compounds to propose a clear path forward for the investigation of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.

Materials:

-

4-Bromobenzoic acid

-

3-Ethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2'-(Dicyclohexylphosphaneyl)-2,6-diisopropyl-[1,1'-biphenyl]-3-sulfonate (XPhos)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Toluene (degassed)

Procedure:

-

In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and XPhos (0.05 eq).

-

Add palladium(II) acetate (0.02 eq) to the mixture.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water to the reaction mixture.

-

Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Biological Activities and Potential Therapeutic Targets

Based on the biological activities of structurally similar benzoic acid derivatives, this compound is predicted to have potential therapeutic applications in several areas.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. For instance, bempedoic acid is a known inhibitor of ATP citrate lyase (ACL), which plays a role in cholesterol and fatty acid synthesis, processes linked to inflammation.[1][2] The structural similarity suggests that this compound could potentially modulate inflammatory pathways.

VLA-4 Antagonism

Derivatives of benzoic acid have been synthesized and evaluated as Very Late Antigen-4 (VLA-4) antagonists.[3] VLA-4 is an integrin that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated for the treatment of inflammatory diseases such as asthma and multiple sclerosis.

Antimicrobial and Antioxidant Properties

Research on various benzoic acid derivatives has demonstrated their potential as antimicrobial and antioxidant agents.[4][5] The specific electronic and steric properties conferred by the 3-ethoxy substitution on the phenyl ring of this compound may contribute to such activities.

Quantitative Data from Structurally Related Compounds

To provide a basis for comparison and to guide future experimental design, the following table summarizes quantitative data for analogous compounds.

| Compound Name | Biological Activity | IC₅₀ / EC₅₀ | Assay | Reference |

| Bempedoic Acid | LDL-C Reduction | 20-30% reduction | Clinical Trials | [2] |

| Benzoic Acid Derivative (VLA-4 Antagonist) | VLA-4 Inhibition | 0.51 nM | In vitro assay | [3] |

| 4-(1H-triazol-1-yl)benzoic Acid Hybrid | Antioxidant (DPPH) | 55.59 µg/mL | DPPH assay | [5] |

| 4-Hydroxybenzoic Acid Azo Derivatives | Antibacterial (E. Coli) | 10-18 mm zone of inhibition | Disk diffusion | [4] |

Predicted Signaling Pathway Involvement

Given the anti-inflammatory potential of benzoic acid derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of related compounds provides a strong foundation for its future investigation. The proposed synthetic route via Suzuki-Miyaura coupling is robust and well-established. The predicted biological activities, particularly in the areas of anti-inflammatory and VLA-4 antagonism, warrant further experimental validation. This guide serves as a starting point for researchers to unlock the potential of this promising molecule in drug discovery and development.

References

- 1. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study | MDPI [mdpi.com]

The Potential of 4-(3-ethoxyphenyl)benzoic Acid in Advanced Materials Science: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide based on established principles and methodologies in materials science and organic chemistry. The specific compound, 4-(3-ethoxyphenyl)benzoic acid, is a subject of research interest, and the experimental protocols provided herein are proposed based on analogous compounds and established synthetic routes. Specific quantitative data for materials derived from this compound are not widely available in published literature; therefore, the data tables are presented as templates for reporting experimental findings.

Introduction: The Promise of Biphenyl Scaffolds in Materials Science

Biphenyl derivatives are a cornerstone in the design of advanced organic materials, primarily due to their rigid, planar structure which can be readily functionalized to tune their physical and electronic properties. This compound, with its elongated aromatic core and terminal carboxylic acid group, presents a compelling scaffold for the development of novel materials, particularly in the field of liquid crystals.

The presence of the ethoxy group introduces a degree of asymmetry and can influence the intermolecular interactions, potentially leading to the formation of unique mesophases. The terminal carboxylic acid is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a wide array of ester-containing calamitic (rod-shaped) liquid crystals. These materials are of significant interest for applications in display technologies, sensors, and optical switching devices. This guide outlines the potential applications of this compound in materials science, with a focus on its role as a building block for liquid crystalline materials.

Synthesis of this compound

A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid.

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromobenzoic acid

-

3-Ethoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoic acid (1.0 eq) and 3-ethoxyphenylboronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

-

Add sodium carbonate (2.0 eq) to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in Liquid Crystal Synthesis

This compound is an ideal precursor for the synthesis of calamitic liquid crystals through esterification with various substituted phenols, typically those bearing a long alkyl or alkoxy chain.

Proposed Synthesis of a Liquid Crystalline Ester

A representative example is the esterification of this compound with 4-hexyloxyphenol.

Caption: Proposed Steglich esterification for the synthesis of a liquid crystalline ester.

Detailed Experimental Protocol: Steglich Esterification

Materials:

-

This compound

-

4-Hexyloxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), 4-hexyloxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline ester.

Characterization of Material Properties

The characterization of the synthesized materials is crucial to determine their potential applications. For liquid crystals, the primary techniques include Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of liquid crystalline materials.

Data Presentation: Quantitative Analysis

The thermal properties of the synthesized liquid crystal would be summarized in a table for clear comparison.

Table 1: Phase Transition Temperatures and Enthalpies for 4-Hexyloxyphenyl 4-(3-ethoxyphenyl)benzoate (Template)

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

| Crystal (Cr) to Nematic (N) | Data to be determined | Data to be determined |

| Nematic (N) to Isotropic (I) | Data to be determined | Data to be determined |

Note: The specific phase transitions (e.g., presence of smectic phases) would depend on the actual molecular structure and would be determined experimentally.

Structure-Property Relationships

The molecular structure of this compound and its derivatives dictates their macroscopic material properties. Understanding these relationships is key to designing materials with desired characteristics.

Logical Relationships in Molecular Design

Caption: Relationship between molecular structure and liquid crystalline properties.

Conclusion

This compound represents a promising and versatile building block for the development of novel advanced materials, particularly in the realm of liquid crystals. Its synthesis via robust methods like the Suzuki coupling allows for facile access to this core structure. Subsequent functionalization through esterification opens up a vast chemical space for the creation of new calamitic mesogens. The proposed experimental protocols and characterization workflows in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in materials science. Future work should focus on the systematic synthesis of homologous series of liquid crystals based on this core and the detailed investigation of their mesomorphic, optical, and dielectric properties to fully elucidate their structure-property relationships and identify promising candidates for technological applications.

Navigating the Landscape of Biphenyl Carboxylic Acids: A Technical Guide to 4-(3-Ethoxyphenyl)benzoic Acid and Its Analogs

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Ethoxyphenyl)benzoic acid belongs to the broader class of biphenyl-4-carboxylic acid derivatives, a group of compounds that has garnered significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of its nomenclature, synonyms, and inferred properties based on closely related analogs, particularly its methoxy counterpart, 4-(3-methoxyphenyl)benzoic acid. Furthermore, this document outlines general synthetic methodologies and explores the diverse biological activities associated with the biphenyl-4-carboxylic acid scaffold, offering a valuable resource for researchers engaged in the exploration of this chemical space.

Nomenclature and Synonyms

A standardized nomenclature is crucial for unambiguous scientific communication. For this compound, the systematic IUPAC name and various synonyms are presented below. Due to the limited specific data for the ethoxy derivative, the corresponding information for the well-documented 4-(3-methoxyphenyl)benzoic acid is also provided for comparative purposes.

Table 1: Nomenclature and Synonyms

| Identifier | This compound (Inferred) | 4-(3-Methoxyphenyl)benzoic acid[1] |

| IUPAC Name | This compound | 4-(3-Methoxyphenyl)benzoic acid |

| Synonyms | 3'-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid; 3'-Ethoxybiphenyl-4-carboxylic acid | 3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid; 3'-Methoxybiphenyl-4-carboxylic acid; 4-(3'-methoxyphenyl)benzoic acid |

| CAS Number | Not found | 5783-36-8 |

Physicochemical Properties

Table 2: Physicochemical Data for 4-(3-Methoxyphenyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID: 2759551[1] |

| Molecular Weight | 228.24 g/mol | PubChem CID: 2759551[1] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Melting Point | 188-190 °C | Inferred from supplier data |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from general solubility of similar compounds |

Synthetic Methodologies

The synthesis of biphenyl carboxylic acids is a well-established area of organic chemistry. The primary and most versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of 4-(3-alkoxyphenyl)benzoic acids involves the coupling of a 3-alkoxyphenylboronic acid with a 4-halobenzoic acid derivative.

Workflow for the Synthesis of 4-(3-Alkoxyphenyl)benzoic Acids

References

theoretical and computational studies of 4-(3-ethoxyphenyl)benzoic acid

Starting Research Endeavor

Charting My Course

I've expanded my research strategy by including "spectroscopic analysis" alongside DFT, molecular docking, and quantum chemistry in my literature search. My priority now is to meticulously extract and organize quantitative data, such as optimized geometries, vibrational frequencies, and electronic properties, from the studies I find. I'll structure this information in clear tables, ensuring detailed documentation of experimental and computational procedures, including software and basis sets employed. Finally, I'll leverage Graphviz to visually map the computational workflow, aiming for a comprehensive overview.

Synthesizing Found Data

I've significantly progressed my research by meticulously pinpointing and extracting essential theoretical and computational approaches applied to 4-(3-ethoxyphenyl)benzoic acid. DFT, molecular docking, and various spectroscopic analyses are my key areas of focus. I'm organizing all the quantitative data, like optimized geometry and molecular docking scores, into structured tables. I'm diligently documenting computational protocols, including software details and basis sets, and I'm gearing up to visualize the computational workflows with Graphviz. My aim is a comprehensive technical guide or whitepaper.

Methodological & Application

detailed synthesis protocol for 4-(3-ethoxyphenyl)benzoic acid via Suzuki coupling

Abstract

This application note provides a detailed protocol for the synthesis of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of 4-bromobenzoic acid and 3-ethoxyphenylboronic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the necessary reagents, equipment, step-by-step experimental procedure, and expected results, including physicochemical and spectroscopic data for the target compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite boronic acids.[2] Biphenyl carboxylic acids are important structural motifs in many biologically active molecules and functional materials. This protocol details a reliable method for the preparation of this compound.

Reaction Scheme

The overall reaction is depicted below:

4-bromobenzoic acid + 3-ethoxyphenylboronic acid → this compound

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-170 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.9 (s, 1H, -COOH), 7.99 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.4 Hz, 2H), 7.38 (t, J=7.9 Hz, 1H), 7.29 (d, J=7.7 Hz, 1H), 7.22 (t, J=2.0 Hz, 1H), 6.98 (dd, J=8.2, 2.3 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.1, 158.8, 144.2, 140.4, 130.2, 129.8, 129.5, 126.4, 119.1, 114.0, 113.3, 63.3, 14.6 |

| Mass Spectrometry (ESI) | m/z 241.08 [M-H]⁻ |

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar substrates.[3]

Materials and Equipment

-

4-bromobenzoic acid (98%)

-

3-ethoxyphenylboronic acid (98%)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv), 3-ethoxyphenylboronic acid (0.91 g, 5.47 mmol, 1.1 equiv), and potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv).

-

Add a magnetic stir bar to the flask.

-

Seal the flask with a rubber septum.

-

-

Solvent Addition and Degassing:

-

Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.

-

Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.

-

-

Catalyst Addition and Reaction:

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol, 0.05 equiv) to the reaction mixture.

-

Heat the mixture to 85-90 °C and stir vigorously under an inert atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is complete when the 4-bromobenzoic acid spot is no longer visible.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the 1,4-dioxane using a rotary evaporator.

-

Add 50 mL of deionized water to the residue.

-

Slowly acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water (3 x 20 mL).

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

-

Characterization:

-

Determine the yield of the final product. A typical yield for this type of reaction is in the range of 80-95%.

-

Characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

References

Application Notes and Protocols: 4-(3-Ethoxyphenyl)benzoic Acid as a Precursor for Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This mesophase is characterized by the long-range orientational order of its constituent molecules, known as mesogens. This molecular alignment is fundamental to the unique optical and electrical properties of liquid crystals, making them indispensable in technologies such as liquid crystal displays (LCDs), optical shutters, and advanced sensor applications.

The synthesis of liquid crystals often involves the creation of rod-like mesogens, which typically consist of a rigid core and flexible terminal groups. Benzoic acid derivatives are a cornerstone in the synthesis of a wide array of liquid crystalline materials. Their rigid core structure, coupled with the ability to be functionalized, makes them ideal building blocks for designing molecules with the specific anisotropic properties required for liquid crystal phases.

This document provides a detailed overview of the use of 4-(3-ethoxyphenyl)benzoic acid as a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. We present protocols for the synthesis of this precursor and its subsequent conversion into liquid crystalline esters, along with methodologies for their characterization.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available 4-(3-hydroxyphenyl)benzoic acid. The first step is an etherification of the phenolic hydroxyl group, followed by hydrolysis of the ester to yield the final benzoic acid derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(3-hydroxyphenyl)benzoic acid

-

Ethyl iodide (C₂H₅I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Etherification:

-

In a round-bottom flask, dissolve 1 equivalent of 4-(3-hydroxyphenyl)benzoic acid in acetone.

-

Add 1.5 equivalents of potassium carbonate and 1.2 equivalents of ethyl iodide.

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.

-

The crude product, ethyl 4-(3-ethoxyphenyl)benzoate, can be purified by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ethyl 4-(3-ethoxyphenyl)benzoate in ethanol.

-

Add an excess of 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and reduce the volume by rotary evaporation.

-

Acidify the aqueous solution with 2M hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.

-

Synthesis of Liquid Crystalline Esters

The most common method for preparing liquid crystals from this compound is through esterification with various substituted phenols. This allows for the fine-tuning of the resulting liquid crystal's properties, such as its clearing point (the temperature at which it becomes an isotropic liquid) and the type of mesophase it exhibits (e.g., nematic, smectic).

Experimental Protocol: Fischer Esterification

Materials:

-

This compound

-

Substituted phenol (e.g., 4-cyanophenol, 4-nitrophenol, 4-alkoxyphenols)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1 equivalent of this compound, 1.1 equivalents of the desired substituted phenol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reflux the mixture for 12-24 hours, with azeotropic removal of water.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the final liquid crystalline ester.

Characterization of Liquid Crystalline Properties

The characterization of the synthesized compounds is crucial to determine their liquid crystalline properties. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Experimental Protocol: Characterization

1. Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Heat the sample again at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures.

-